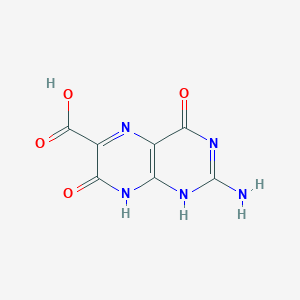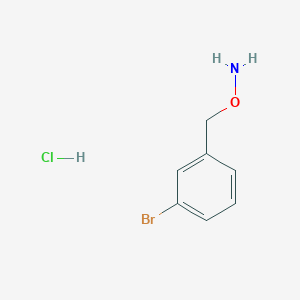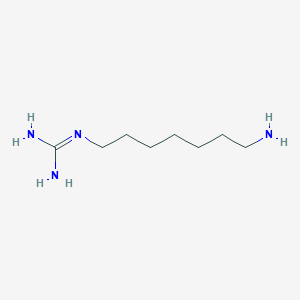![molecular formula C11H14N2O3 B115878 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide CAS No. 158018-58-7](/img/structure/B115878.png)
3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide, also known as resveratrol analog, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a derivative of resveratrol, a natural polyphenol found in various plants, including grapes, berries, and peanuts. Resveratrol analog has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide is not fully understood. However, it is believed to work by activating the sirtuin 1 (SIRT1) pathway, which is involved in various cellular processes, including DNA repair, metabolism, and inflammation. SIRT1 activation has been shown to have anti-inflammatory and antioxidant effects, which may contribute to the therapeutic properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant effects by increasing the activity of antioxidant enzymes. Additionally, it has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
One advantage of using 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is its limited availability. The synthesis method is complex, and the compound is not readily available commercially.
将来の方向性
There are several future directions for the research of 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide. One direction is to further investigate its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, but further research is needed to determine its efficacy in the treatment of various diseases. Another direction is to investigate its mechanism of action in more detail. The activation of the SIRT1 pathway is believed to be involved in its therapeutic properties, but the exact mechanism is not fully understood. Finally, there is a need to develop more efficient and cost-effective synthesis methods for this compound to make it more readily available for research purposes.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and it has potential for the treatment of various diseases. However, further research is needed to determine its efficacy and mechanism of action in more detail. Additionally, more efficient and cost-effective synthesis methods are needed to make it more readily available for research purposes.
合成法
The synthesis of 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide involves a series of chemical reactions. The starting material is 3,4-dihydroxyphenylacetic acid, which is then reacted with thionyl chloride to form the acid chloride. This acid chloride is then reacted with 3-aminopropanamide to form the final product, this compound.
科学的研究の応用
3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, neurodegenerative diseases, and diabetes.
特性
CAS番号 |
158018-58-7 |
|---|---|
分子式 |
C11H14N2O3 |
分子量 |
222.24 g/mol |
IUPAC名 |
3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide |
InChI |
InChI=1S/C11H14N2O3/c12-5-3-11(16)13-6-4-8-1-2-9(14)10(15)7-8/h1-2,4,6-7,14-15H,3,5,12H2,(H,13,16)/b6-4+ |
InChIキー |
CQXKYWLWCMCZHC-GQCTYLIASA-N |
異性体SMILES |
C1=CC(=C(C=C1/C=C/NC(=O)CCN)O)O |
SMILES |
C1=CC(=C(C=C1C=CNC(=O)CCN)O)O |
正規SMILES |
C1=CC(=C(C=C1C=CNC(=O)CCN)O)O |
同義語 |
1,2-dehydro-N-beta-alanyldopamine 1,2-dehydro-NBAD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



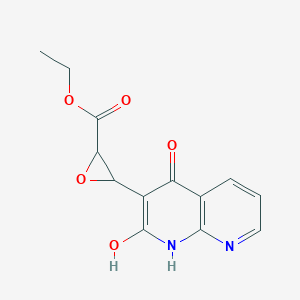
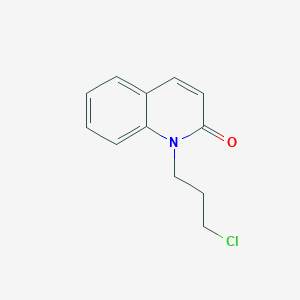


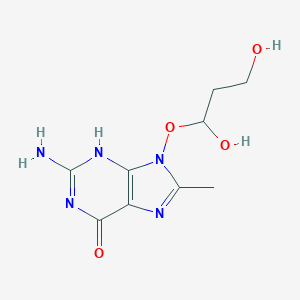


![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)


